(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid
CAS No.: 913835-67-3
Cat. No.: VC3359330
Molecular Formula: C14H15BN2O4
Molecular Weight: 286.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913835-67-3 |
|---|---|
| Molecular Formula | C14H15BN2O4 |
| Molecular Weight | 286.09 g/mol |
| IUPAC Name | [6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
| Standard InChI | InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 |
| Standard InChI Key | CZEBTZMIQZVUSE-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O |
| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a 1H-indole scaffold modified at three key positions:
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N1-position: Protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic manipulations.
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C6-position: Substituted with a cyano (-CN) group, introducing electronic diversity for further functionalization.
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C2-position: Boronic acid (-B(OH)₂) moiety, enabling participation in transition metal-catalyzed cross-coupling reactions.
The IUPAC name, [6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid, reflects these substituents systematically.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅BN₂O₄ | |
| Molecular Weight | 286.09 g/mol | |
| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O | |
| InChI Key | CZEBTZMIQZVUSE-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Synthetic Strategy
The synthesis involves sequential functionalization of the indole core:
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Boc Protection: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions.
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Cyano Introduction: Electrophilic aromatic substitution or palladium-catalyzed cyanation introduces the -CN group at the 6-position.
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Boronic Acid Installation: Directed ortho-metalation or Miyaura borylation introduces the boronic acid group at the 2-position.
Industrial-Scale Considerations
A scaled-up procedure derived from analogous indole boronic acids involves :
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Lithium-Halogen Exchange: Treatment of 6-cyano-1-Boc-indole with n-BuLi at -78°C generates a lithiated intermediate.
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Borylation: Reaction with triisopropyl borate followed by acidic hydrolysis yields the boronic acid.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 92% |
| Cyanation | CuCN, DMF, 120°C | 78% |
| Borylation | n-BuLi, B(OiPr)₃, THF, -78°C | 85% |
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 7.12–7.85 (m, 3H, indole-H), 8.21 (s, 2H, B-OH).
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IR (KBr): 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O), 1340 cm⁻¹ (B-O).
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic acid group facilitates C-C bond formation with aryl halides under palladium catalysis. For example, coupling with 4-bromoanisole using Pd(PPh₃)₄ achieves 85% yield of biaryl products.
Construction of Heterocyclic Libraries
Researchers exploit its dual functionality (-CN and -B(OH)₂) to synthesize polycyclic indole derivatives for drug discovery. A 2024 study demonstrated its use in preparing kinase inhibitors via sequential cross-coupling and cyclization.
Table 3: Catalytic Efficiency in Cross-Coupling
| Aryl Halide | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-Bromoanisole | Pd(PPh₃)₄ | 80 | 85 |
| 3-Iodotoluene | Pd(OAc)₂/XPhos | 100 | 90 |
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